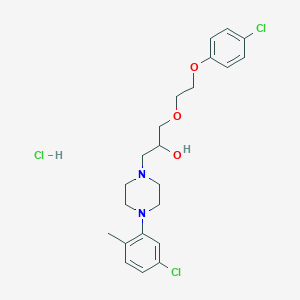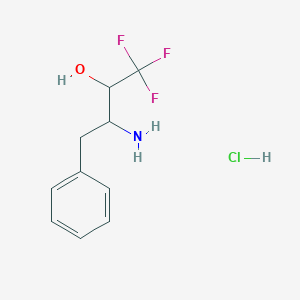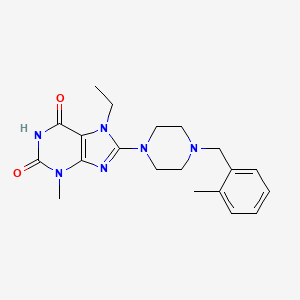![molecular formula C23H20ClN3O2S2 B2654436 N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291863-01-8](/img/structure/B2654436.png)
N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It may include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) may also be included .Scientific Research Applications
Dual Inhibition Properties
One significant application involves its role as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the folate pathway, which is essential for DNA synthesis and repair. The molecule's ability to inhibit both TS and DHFR suggests its potential for therapeutic use in cancer treatment, where rapidly dividing cells require folate for replication. Studies have highlighted the molecule's efficacy, with one compound being the most potent dual inhibitor of human TS and DHFR known to date, indicating its significance in developing new antifolate drugs (Gangjee et al., 2008).
Antitumor Activity
Another research application of this molecule includes its evaluation for antitumor activity. Derivatives of this compound have been synthesized and assessed for their effectiveness against various cancer cell lines. Some of these derivatives demonstrated potent anticancer activity, comparable to that of doxorubicin, a widely used chemotherapeutic agent, against cell lines such as human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
Understanding the crystal structure of molecules similar to N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide provides insights into their conformational behavior and binding interactions. Such analyses are crucial for rational drug design, allowing for the optimization of the molecule's interactions with its target enzymes. Studies have detailed the crystal structures of related compounds, revealing their folded conformations and intramolecular hydrogen bonds, which could inform the design of more effective inhibitors (Subasri et al., 2016).
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been employed to characterize the molecule and obtain its vibrational signatures. This approach, supported by computational methods, helps in understanding the molecule's stereo-electronic interactions, stability, and binding properties. Such detailed analysis contributes to a deeper understanding of how structural features impact the molecule's function and interactions with biological targets (Jenepha Mary et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-6-5-9-18(15(13)3)27-22(29)21-17(10-11-30-21)25-23(27)31-12-19(28)26-20-14(2)7-4-8-16(20)24/h4-11H,12H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGMVDUDYXMRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC=C4Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-N'-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2654353.png)
![4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2654354.png)
![N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-2-methylsulfanylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2654355.png)
![4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2654356.png)
![2-[Cyclohex-3-en-1-yl-[(2-propylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2654357.png)

![N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2654363.png)
![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-pyridin-3-ylethanone](/img/structure/B2654364.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2654365.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2654366.png)

![ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2654372.png)
![4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2654374.png)
